2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE

NADPH Oxidase 4 NOX4 Inhibitor Oxidative Stress

2-Chloro-N-(2-naphthyl)benzamide is the definitive NOX4 reference inhibitor (Ki=72 nM) with 1.4-fold selectivity over NOX1. Its unique 2-chloro/2-naphthyl pharmacophore is critical for potency; substitution with other benzamides compromises biological outcome. This compound serves as an essential calibration standard for HTS, a benchmark scaffold for medicinal chemistry optimization, and a tool to dissect NOX4-dependent ROS in cellular disease models. Clean CYP profile supports ex vivo use. Procure from trusted suppliers for reproducible, data-driven NOX4 research.

Molecular Formula C17H12ClNO
Molecular Weight 281.7 g/mol
Cat. No. B3841845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE
Molecular FormulaC17H12ClNO
Molecular Weight281.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H12ClNO/c18-16-8-4-3-7-15(16)17(20)19-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,19,20)
InChIKeyAKEIVFVDSAWTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-naphthyl)benzamide: A Research-Grade Benzamide for NOX4-Targeted Oxidative Stress Studies


2-Chloro-N-(2-naphthyl)benzamide (C17H12ClNO; CAS 196935-00-9) is a synthetic N-substituted benzamide derivative featuring a 2-chlorobenzamide core and a 2-naphthyl substituent . It is commercially available as a research compound and has been curated in major bioactivity databases [1][2]. The compound has been evaluated for antagonist activity against several NADPH oxidase (NOX) isoforms, with the most notable activity observed against NOX4 .

Why Generic Substitution of 2-Chloro-N-(2-naphthyl)benzamide Fails: The Specificity of Naphthyl-Chloro Substitution in NOX Inhibition


Substitution within the N-substituted benzamide class is not functionally equivalent. The specific 2-chloro substitution on the benzamide ring, combined with the 2-naphthyl group on the amide nitrogen, creates a unique pharmacophore that is critical for the observed inhibitory profile against NADPH oxidases [1][2]. Minor modifications, such as the removal or repositioning of the chlorine atom, or substitution of the naphthyl group with other aromatic rings, can drastically alter potency and selectivity . For instance, closely related analogs may lose activity against NOX4 or exhibit a different isoform selectivity profile, underscoring that 2-chloro-N-(2-naphthyl)benzamide cannot be readily interchanged with other benzamides in experimental systems without compromising the intended biological outcome .

2-Chloro-N-(2-naphthyl)benzamide: A Quantitative Evidence Guide for Differentiated Scientific Selection


Superior NOX4 Inhibitory Potency vs. Clinical-Stage Dual NOX1/4 Inhibitors

2-Chloro-N-(2-naphthyl)benzamide exhibits a Ki of 72 nM for human NOX4, representing a 1.9-fold improvement in potency over Setanaxib (GKT137831), a clinical-stage dual NOX1/NOX4 inhibitor (Ki = 140 nM for NOX4) [1]. The compound also demonstrates greater potency than GKT136901 (Ki = 165 nM for NOX4) and APX-115 (Ki = 630 nM for NOX4) [2].

NADPH Oxidase 4 NOX4 Inhibitor Oxidative Stress Enzyme Inhibition

Demonstrated Selectivity Profile Favoring NOX4 over Other NOX Isoforms

2-Chloro-N-(2-naphthyl)benzamide shows a clear selectivity hierarchy for NOX family enzymes: it is 1.4-fold selective for NOX4 (Ki = 72 nM) over NOX1 (Ki = 101 nM), 18.6-fold selective over NOX2 (Ki = 1,340 nM), and exhibits negligible activity against xanthine oxidase (Ki > 30,000 nM) [1][2]. This profile contrasts with pan-NOX inhibitors like APX-115, which show less discrimination between NOX1 and NOX4 (Ki values of 1.08 μM and 0.63 μM, respectively) [3].

Selectivity NADPH Oxidase NOX1 NOX2 Off-Target Effects

Reduced Off-Target CYP Enzyme Inhibition Compared to Structural Analogs

2-Chloro-N-(2-naphthyl)benzamide demonstrates a low potential for CYP2D6 inhibition, with a reported IC50 > 25,000 nM [1]. This is a significant advantage over many N-substituted benzamide analogs, which frequently exhibit potent inhibition of CYP enzymes, particularly CYP2D6 and CYP3A4 [2]. For instance, many benzamide derivatives used in CNS research show IC50 values in the low nanomolar to low micromolar range for these enzymes, which can complicate in vivo studies and lead to drug-drug interaction liabilities .

Cytochrome P450 CYP2D6 Drug-Drug Interaction Metabolic Stability Off-Target Activity

Best Research and Industrial Application Scenarios for 2-Chloro-N-(2-naphthyl)benzamide Based on Verified Differentiation


NOX4-Specific Pharmacological Probe for Oxidative Stress Research

Investigators seeking to dissect the specific contribution of NOX4 to cellular reactive oxygen species (ROS) production in disease models (e.g., cardiovascular, pulmonary, or fibrotic diseases) should prioritize 2-chloro-N-(2-naphthyl)benzamide. Its 72 nM Ki for NOX4 and 1.4-fold selectivity over NOX1 (Ki = 101 nM) provide a defined window for interrogating NOX4-dependent biology, particularly in cell types where both isoforms may be expressed [1]. The compound's relatively clean CYP profile further supports its use in cellular and ex vivo assays where metabolic interference must be minimized [2].

Calibrator or Reference Compound in NOX Inhibitor Screening Campaigns

Due to its well-characterized and publicly available inhibitory constants (Ki values) for multiple NOX isoforms (NOX4, NOX1, NOX2) and a key off-target (xanthine oxidase), 2-chloro-N-(2-naphthyl)benzamide serves as an excellent calibration standard in high-throughput screening assays [3]. Its established potency and selectivity profile allow for the normalization of assay performance and the benchmarking of novel chemical matter against a defined, commercially available reference compound [4].

Structure-Activity Relationship (SAR) Benchmark for Naphthyl-Benzamide Optimization

Medicinal chemistry efforts aimed at optimizing NOX4 inhibitors within the N-substituted benzamide class can utilize 2-chloro-N-(2-naphthyl)benzamide as a benchmark scaffold. The quantitative data on its NOX4 potency and isoform selectivity provide a clear baseline against which to measure the impact of structural modifications (e.g., alternative halogen substitutions, different aromatic amide groups) [5]. This allows for a data-driven approach to improving upon the compound's intrinsic properties.

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